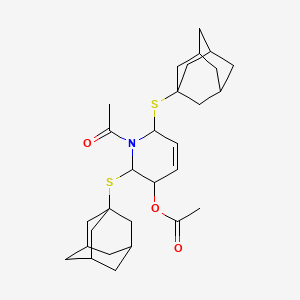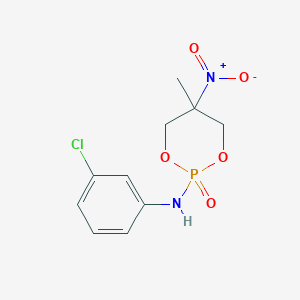
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrimidine core with various substituents, including benzo(b)thienyl, piperazinyl, and thienyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzo(b)thienyl, piperazinyl, and thienyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, pH) are crucial for the efficient production of such complex molecules.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 4-phenyl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-: Similar structure but with a phenyl group instead of a benzo(b)thienyl group.
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
129224-87-9 |
|---|---|
Molekularformel |
C21H20N4S2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-(1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H20N4S2/c1-24-8-10-25(11-9-24)21-22-16(19-7-4-12-26-19)14-17(23-21)20-13-15-5-2-3-6-18(15)27-20/h2-7,12-14H,8-11H2,1H3 |
InChI-Schlüssel |
TVKRPTMUORBLAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
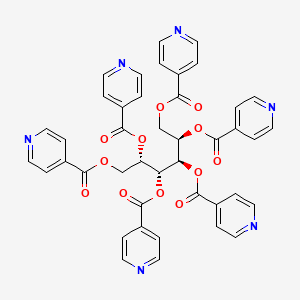

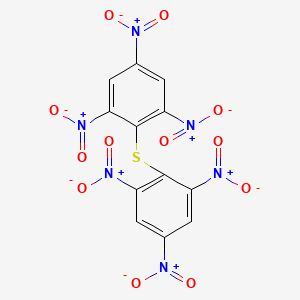
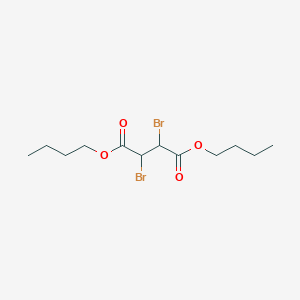
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
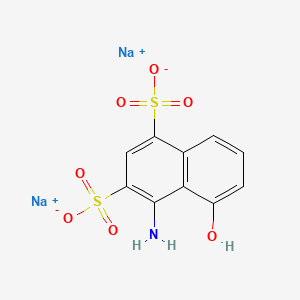
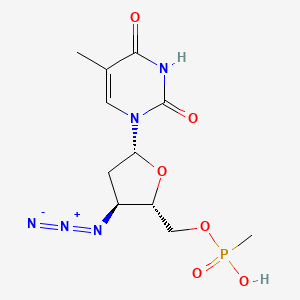
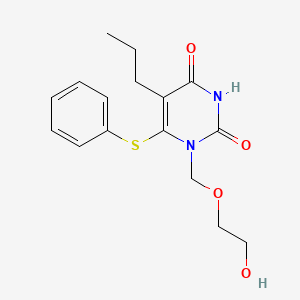
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
